molecular formula C7H13NO B2956844 2-Methylhex-5-enamide CAS No. 2320576-44-9

2-Methylhex-5-enamide

Cat. No.: B2956844
CAS No.: 2320576-44-9
M. Wt: 127.187
InChI Key: ZZCULGHYFXXJAF-UHFFFAOYSA-N
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Description

2-Methylhex-5-enamide is an organic compound with the molecular formula C7H13NO. It belongs to the class of enamides, which are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. Enamides are known for their versatility in organic synthesis and their utility as building blocks in the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylhex-5-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of the corresponding amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves the regioselective oxidative desaturation of amides using iron-assisted catalysis .

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methylhex-5-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products:

Scientific Research Applications

2-Methylhex-5-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylhex-5-enamide involves its interaction with specific molecular targets. The compound’s amide group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the double bond in the enamide structure allows for conjugation with other functional groups, enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, including the position of the double bond and the presence of a methyl group. These characteristics confer distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methylhex-5-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCULGHYFXXJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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